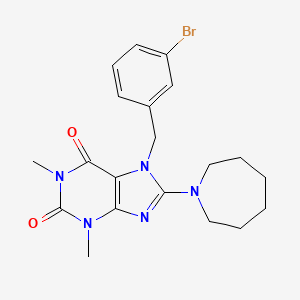
8-(azepan-1-yl)-7-(3-bromobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(azepan-1-yl)-7-(3-bromobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, also known as ABT-702, is a purine derivative that has been widely studied for its potential therapeutic applications in various diseases. ABT-702 is a potent inhibitor of adenosine kinase, an enzyme that plays a crucial role in regulating the levels of adenosine in the brain and other tissues.
Mecanismo De Acción
8-(azepan-1-yl)-7-(3-bromobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exerts its pharmacological effects by inhibiting adenosine kinase, an enzyme that plays a crucial role in regulating the levels of adenosine in the brain and other tissues. Adenosine is a neurotransmitter that has been implicated in various physiological processes, including sleep, pain, and inflammation. By inhibiting adenosine kinase, this compound increases the levels of adenosine in the brain and other tissues, leading to a range of pharmacological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific disease or condition being studied. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. In inflammation research, this compound has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, suggesting that it may have anti-inflammatory properties. In neurological disorders, this compound has been studied for its potential use in the treatment of epilepsy, Parkinson's disease, and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-(azepan-1-yl)-7-(3-bromobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for adenosine kinase, which allows for precise modulation of adenosine levels in the brain and other tissues. Another advantage is its relatively low toxicity, which makes it a suitable candidate for in vivo studies. However, one limitation is its poor solubility in water, which can make it difficult to administer in certain experimental settings. Another limitation is its potential off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 8-(azepan-1-yl)-7-(3-bromobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. One direction is to further elucidate its mechanism of action and pharmacological effects, particularly in the context of neurological disorders. Another direction is to investigate its potential use in combination with other drugs or therapies, particularly in cancer research. Finally, future research could focus on developing more efficient synthesis methods for this compound, which could increase its availability for research and therapeutic applications.
Métodos De Síntesis
The synthesis of 8-(azepan-1-yl)-7-(3-bromobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves several steps, starting from the reaction of 3-bromobenzylamine with 2,6-dioxopurine in the presence of a base to form the intermediate compound. This intermediate is then reacted with 1,3-dimethylazepane in the presence of a reducing agent to yield this compound. The overall yield of this synthesis method is around 25%, and the purity of the final product is typically greater than 99%.
Aplicaciones Científicas De Investigación
8-(azepan-1-yl)-7-(3-bromobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including leukemia, lymphoma, and solid tumors. Inflammation research has also shown that this compound can reduce the levels of pro-inflammatory cytokines and chemokines, suggesting that it may have anti-inflammatory properties. In neurological disorders, this compound has been studied for its potential use in the treatment of epilepsy, Parkinson's disease, and Alzheimer's disease.
Propiedades
IUPAC Name |
8-(azepan-1-yl)-7-[(3-bromophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN5O2/c1-23-17-16(18(27)24(2)20(23)28)26(13-14-8-7-9-15(21)12-14)19(22-17)25-10-5-3-4-6-11-25/h7-9,12H,3-6,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBMZWOUJZJJIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCCC3)CC4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

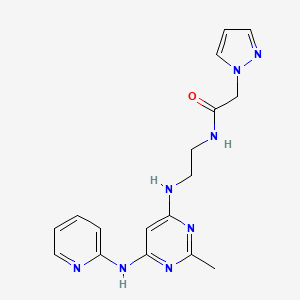
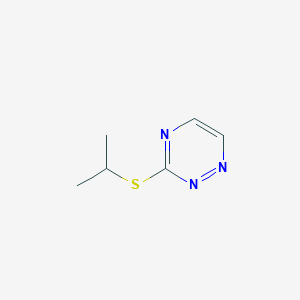

![4-(4-dibenzo[b,d]thien-2-yl-5-phenyl-1H-imidazol-2-yl)phenol](/img/structure/B2875660.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-ethylbutan-1-one](/img/structure/B2875661.png)
![N-(4-ethylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2875662.png)
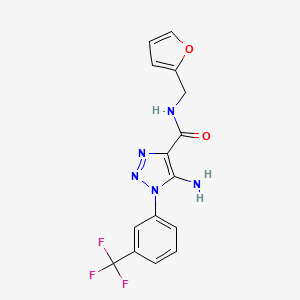
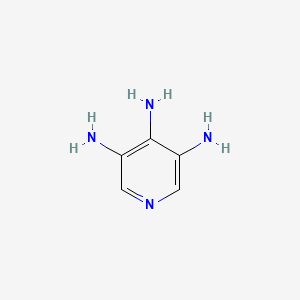

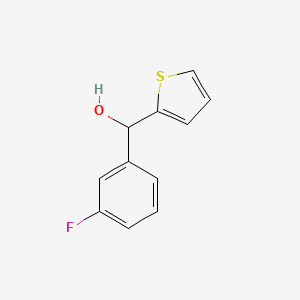
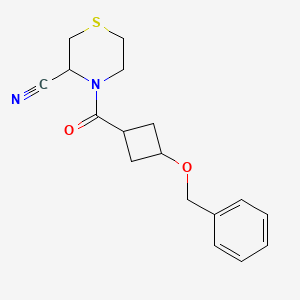
![2-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrobenzamide](/img/structure/B2875673.png)
![2-[(1H-benzimidazol-2-ylmethyldisulfanyl)methyl]-1H-benzimidazole](/img/structure/B2875675.png)
